(1H-Imidazol-5-yl)-N,N,N-trimethylmethanaminium
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Overview
Description
(1H-Imidazol-5-yl)-N,N,N-trimethylmethanaminium is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a trimethylmethanaminium group attached to the imidazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-5-yl)-N,N,N-trimethylmethanaminium can be achieved through various methods. One common approach involves the alkylation of imidazole with trimethylamine under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like potassium carbonate. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-5-yl)-N,N,N-trimethylmethanaminium undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole compounds.
Scientific Research Applications
(1H-Imidazol-5-yl)-N,N,N-trimethylmethanaminium has a wide range of scientific research applications:
Biology: Investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (1H-Imidazol-5-yl)-N,N,N-trimethylmethanaminium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through competitive inhibition or allosteric regulation. It may also interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole-based structure.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
(1H-Imidazol-5-yl)-N,N,N-trimethylmethanaminium is unique due to its trimethylmethanaminium group, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. This structural feature enhances its solubility, stability, and interaction with molecular targets, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
65180-92-9 |
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Molecular Formula |
C7H14N3+ |
Molecular Weight |
140.21 g/mol |
IUPAC Name |
1H-imidazol-5-ylmethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H14N3/c1-10(2,3)5-7-4-8-6-9-7/h4,6H,5H2,1-3H3,(H,8,9)/q+1 |
InChI Key |
BPCXJGFFWFHTEU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC1=CN=CN1 |
Origin of Product |
United States |
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